molecular formula C14H10F3N3O3S B11657227 2-[2-nitro-4-(trifluoromethyl)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-[2-nitro-4-(trifluoromethyl)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11657227
M. Wt: 357.31 g/mol
InChI Key: FYMVMPRNDNODIP-QGMBQPNBSA-N
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Description

2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Trifluoromethylation: Addition of the trifluoromethyl group.

    Condensation: Formation of the hydrazide linkage with thiophene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity. The thiophene group could contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the hydrazide and thiophene components.

    2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid: Contains the nitro and trifluoromethyl groups but differs in the acetic acid moiety.

Uniqueness

2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10F3N3O3S

Molecular Weight

357.31 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H10F3N3O3S/c15-14(16,17)10-4-3-9(12(7-10)20(22)23)6-13(21)19-18-8-11-2-1-5-24-11/h1-5,7-8H,6H2,(H,19,21)/b18-8+

InChI Key

FYMVMPRNDNODIP-QGMBQPNBSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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